molecular formula C48H53O4P B1409424 (S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 861909-39-9

(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B1409424
CAS No.: 861909-39-9
M. Wt: 724.9 g/mol
InChI Key: GEIVXBCFEGGBDI-UHFFFAOYSA-N
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Description

(S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthyl core with two 3,5-di-tert-butylphenyl groups and a hydrogen phosphate group, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:

    Formation of the Binaphthyl Core: The binaphthyl core can be synthesized through a coupling reaction of naphthalene derivatives.

    Introduction of 3,5-di-tert-butylphenyl Groups: The 3,5-di-tert-butylphenyl groups are introduced via Friedel-Crafts alkylation using tert-butylbenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced binaphthyl derivatives.

    Substitution: The hydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced binaphthyl derivatives.

    Substitution: Various substituted binaphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate: Similar in structure but with different functional groups.

    Bis(p-nonylphenyl)phosphate: Another related compound with distinct substituents.

Uniqueness

(S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is unique due to its specific binaphthyl core and the presence of 3,5-di-tert-butylphenyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.

This detailed article provides a comprehensive overview of (S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53O4P/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41-42-38-20-16-14-18-30(38)26-40(44(42)52-53(49,50)51-43(39)41)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28H,1-12H3,(H,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIVXBCFEGGBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861909-39-9
Record name (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

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